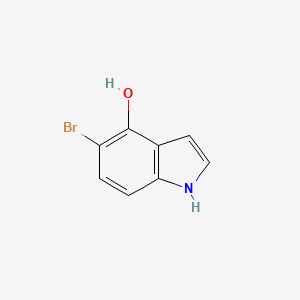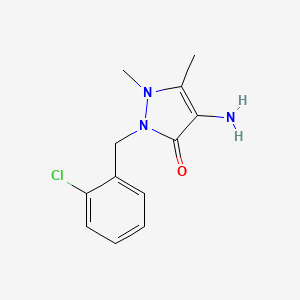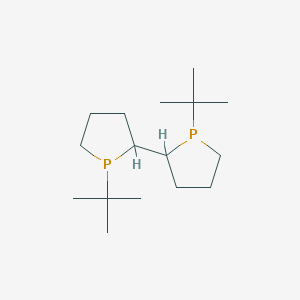
(2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane is a chiral organophosphorus compound that has garnered significant interest in various fields of chemistry. This compound is characterized by its unique biphospholane structure, which includes two phosphorus atoms each bonded to a tert-butyl group. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane typically involves the reaction of tert-butylphosphine with a suitable dihalide precursor under controlled conditions. One common method includes the use of a Grignard reagent to facilitate the formation of the biphospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus atoms.
Industrial Production Methods
On an industrial scale, the production of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its enantiomerically pure form.
化学反応の分析
Types of Reactions
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, substituted biphospholanes, and various derivatives that retain the chiral center, making them valuable in asymmetric synthesis.
科学的研究の応用
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantiomeric excess.
Biology: The compound’s chiral nature makes it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control.
作用機序
The mechanism by which (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various transition metals, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
類似化合物との比較
Similar Compounds
- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphosphine
- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane oxide
Uniqueness
What sets (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane apart from similar compounds is its high stability and the ability to form highly enantioselective catalysts. Its unique biphospholane structure provides steric hindrance that enhances selectivity in catalytic reactions, making it a preferred choice in asymmetric synthesis.
特性
IUPAC Name |
1-tert-butyl-2-(1-tert-butylphospholan-2-yl)phospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32P2/c1-15(2,3)17-11-7-9-13(17)14-10-8-12-18(14)16(4,5)6/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNUZTRUIDRSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CCCC1C2CCCP2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
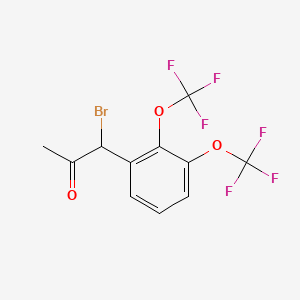
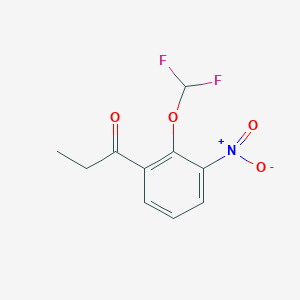

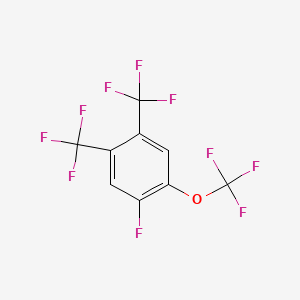

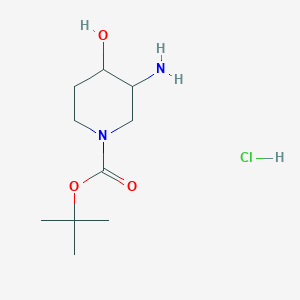
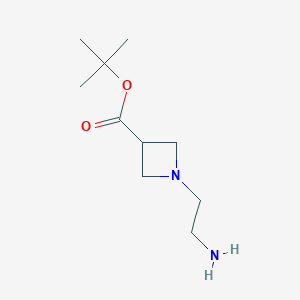
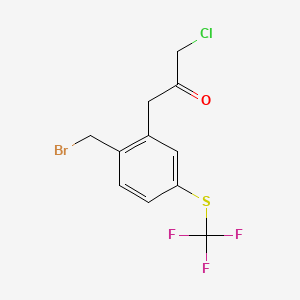
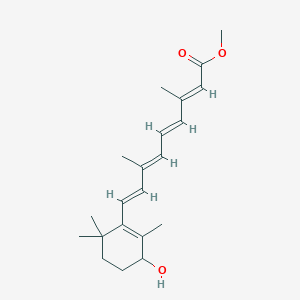
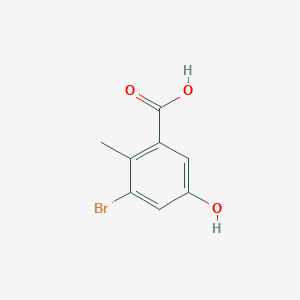

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
